Welcome to the BenchChem Online Store!
molecular formula C12H13N3O B8505999 3-(3-Indolyl)-piperazin-2-one CAS No. 85606-98-0

3-(3-Indolyl)-piperazin-2-one

Cat. No. B8505999
M. Wt: 215.25 g/mol
InChI Key: LUAPKTYJBSNYOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04598079

Procedure details

21.5 g (0.1 mol) of 3-(3-indolyl)-piperazin-2-one (Example 30) are formylated with methylformate, as described in Example 5.
Quantity
21.5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH:1]1[C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[C:3]([CH:10]2[NH:15][CH2:14][CH2:13][NH:12][C:11]2=[O:16])=[CH:2]1.[CH3:17][O:18]C=O>>[NH:1]1[C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[C:3]([CH:10]2[N:15]([CH:17]=[O:18])[CH2:14][CH2:13][NH:12][C:11]2=[O:16])=[CH:2]1

Inputs

Step One
Name
Quantity
21.5 g
Type
reactant
Smiles
N1C=C(C2=CC=CC=C12)C1C(NCCN1)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
N1C=C(C2=CC=CC=C12)C1C(NCCN1C=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.